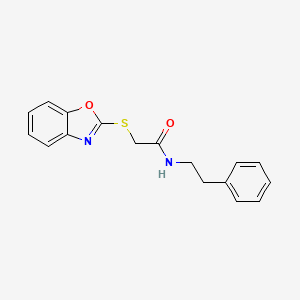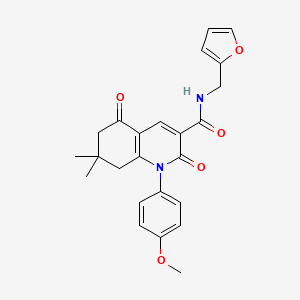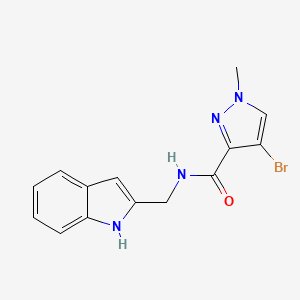
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The benzoxazole ring contains a fused benzene and oxazole system, which imparts unique properties to the compound.
- Its molecular formula is C₁₈H₁₆N₂O₂S, and it exhibits interesting biological and chemical characteristics.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide: is a chemical compound with a complex structure. It combines a benzoxazole ring, a sulfanyl group, and an acetamide moiety.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzoxazole with a thiol compound (such as thiophenol) followed by acetylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts.
Industrial Production: While there isn’t widespread industrial production, research laboratories and pharmaceutical companies synthesize it for further investigation.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are common.
Aplicaciones Científicas De Investigación
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Investigations focus on its potential as an antimicrobial or antifungal agent.
Industry: Limited industrial applications, but it could serve as a starting material for other compounds.
Mecanismo De Acción
- The exact mechanism remains an area of active research.
- It may interact with specific enzymes, receptors, or cellular pathways due to its unique structure.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds: Other benzoxazole derivatives, such as 2-aminobenzoxazole, benzoxazole-2-thiol, and related acetamides.
Uniqueness: Its combination of benzoxazole, sulfanyl, and acetamide functionalities sets it apart.
Remember that this compound’s properties and applications are continually explored, so future research may reveal additional insights
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c20-16(18-11-10-13-6-2-1-3-7-13)12-22-17-19-14-8-4-5-9-15(14)21-17/h1-9H,10-12H2,(H,18,20) |
Clave InChI |
OIUPGABHIIJMNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10896537.png)
![1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)


![N-(2-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10896563.png)

![methyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10896571.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B10896580.png)
![1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10896584.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10896588.png)
![5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896591.png)
![{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}propanedinitrile](/img/structure/B10896601.png)
